

Application Notes and Protocols: In Vitro Combination of Oridonin and Cisplatin

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Compound of Interest

Compound Name: Oridonin [WHO-DD]

Cat. No.: B15495811

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These application notes provide a comprehensive guide for researchers investigating the synergistic anticancer effects of Oridonin in combination with Cisplatin in vitro. The protocols outlined below cover key experiments to assess cell viability, apoptosis, and the underlying molecular mechanisms.

Introduction

Oridonin, a natural diterpenoid compound extracted from the herb *Rabdosia rubescens*, has demonstrated significant anticancer properties.[1][2] Cisplatin is a cornerstone chemotherapeutic agent used in the treatment of various cancers.[1] However, its efficacy is often limited by drug resistance and toxicity.[3] Combining Oridonin with Cisplatin has been shown to synergistically enhance the inhibition of cancer cell proliferation, induce apoptosis, and overcome drug resistance in several cancer types, including esophageal squamous cell carcinoma (ESCC), lung cancer, and ovarian cancer.[1][3][4] This synergistic effect is often mediated through the modulation of key signaling pathways involved in apoptosis and cellular stress.[1][4][5]

Data Presentation

The following tables summarize representative quantitative data from studies on the Oridonin and Cisplatin combination.

Table 1: IC50 Values of Oridonin and Cisplatin in Various Cancer Cell Lines (24h Treatment)

Cell Line	Cancer Type	Oridonin IC50 (μM)	Cisplatin IC50 (μM)	Reference
KYSE30	Esophageal Squamous Cell Carcinoma	~20-30	~20-30	[5]
KYSE510	Esophageal Squamous Cell Carcinoma	~20-40	~20-40	[5]
TE1	Esophageal Squamous Cell Carcinoma	~30-50	~30-50	[5]
A549	Non-Small Cell Lung Cancer	~20-30	~20-30	[4]
A2780/DDP	Cisplatin-Resistant Ovarian Cancer	~20-40	>160	[3]

Table 2: Combination Index (CI) Values for Oridonin and Cisplatin Combination

Cell Line	Combination Concentration s (Oridonin + Cisplatin)	Combination Index (CI)	Interpretation	Reference
KYSE30	10 μM + 10 μM	0.73	Synergism	[5]
KYSE510	Various	0.389	Synergism	[5]
TE1	Various	0.792	Synergism	[5]
A549	20 μM + 20 μM	<1.0	Synergism	[4]

Note: CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[4][5][6]

Table 3: Apoptosis Rates Induced by Oridonin and Cisplatin (24h Treatment)

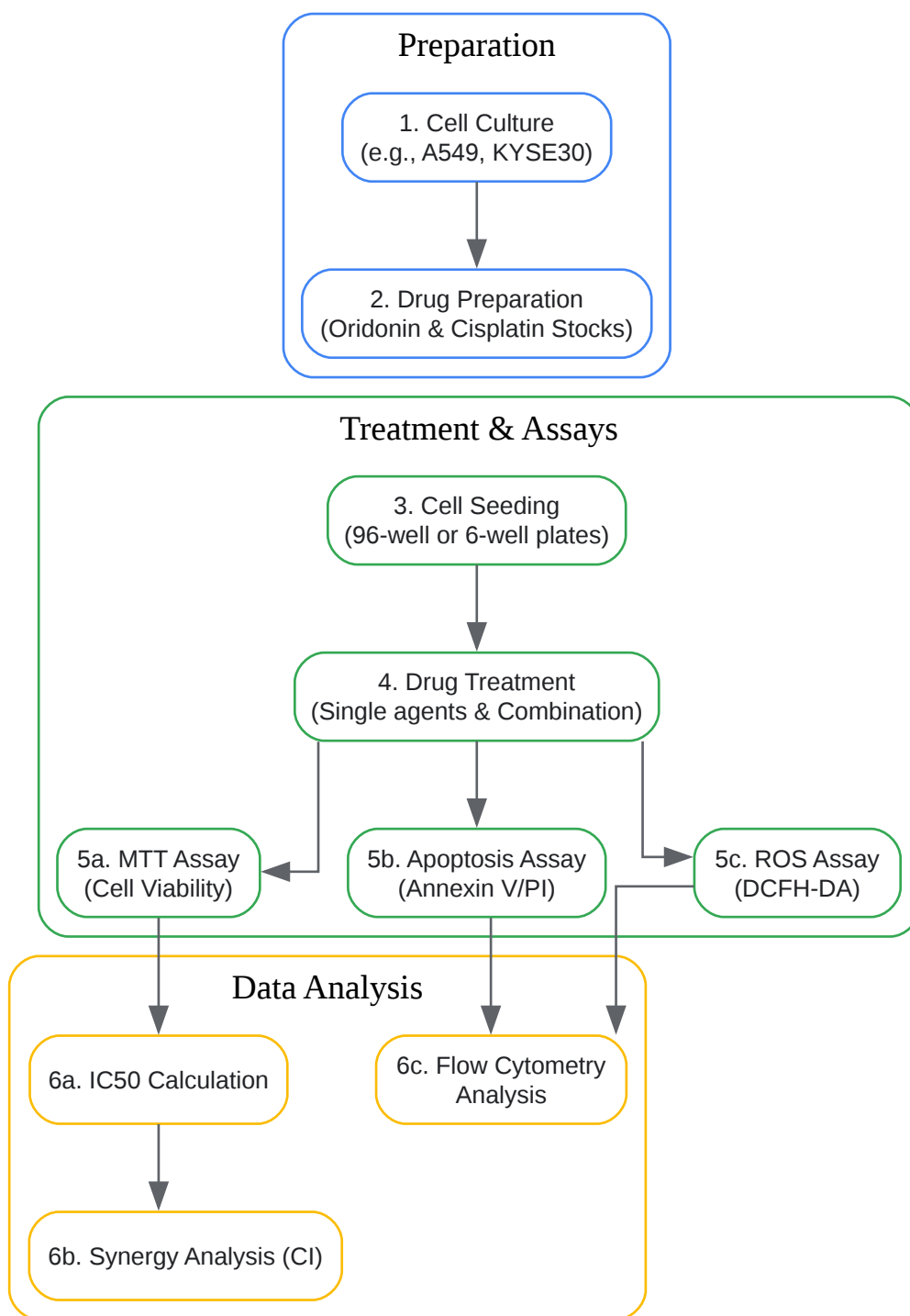
Cell Line	Treatment	Apoptosis Rate (%)	Reference
KYSE30	Control	~5%	[5]
Cisplatin (10 μ M)	~15%	[5]	
Oridonin (10 μ M)	~20%	[5]	
Cisplatin (10 μ M) + Oridonin (10 μ M)	~40%	[5]	
A2780/DDP	Control	Low	[3]
Cisplatin	Moderate	[3]	
Oridonin	Moderate	[3]	
Cisplatin + Oridonin	Significantly High	[3]	

Table 4: Intracellular Reactive Oxygen Species (ROS) Levels

Cell Line	Treatment	Relative ROS Level	Reference
KYSE30	Control	Baseline	[5]
Cisplatin (10 μ M)	Increased	[5]	
Oridonin (10 μ M)	Increased	[5]	
Cisplatin (10 μ M) + Oridonin (10 μ M)	Synergistically Increased	[5]	

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the in vitro combination of Oridonin and Cisplatin.



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Caption: Experimental workflow for in vitro Oridonin and Cisplatin combination studies.

Experimental Protocols

Cell Culture and Reagent Preparation

- Cell Lines:
 - Human esophageal squamous cell carcinoma (ESCC) lines (e.g., KYSE30, KYSE150).[5]
 - Human non-small cell lung cancer (NSCLC) line (e.g., A549).[4]
 - Human cisplatin-resistant ovarian cancer line (e.g., A2780/DDP).[3]
- Culture Conditions:
 - Culture cells in RPMI-1640 or DMEM medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
 - Maintain cells in a humidified incubator at 37°C with 5% CO₂.
- Reagent Preparation:
 - Oridonin Stock: Dissolve Oridonin powder in dimethyl sulfoxide (DMSO) to create a 10-20 mM stock solution. Store at -20°C.
 - Cisplatin Stock: Dissolve Cisplatin powder in 0.9% NaCl solution or DMSO to create a 10-20 mM stock solution. Store at -20°C, protected from light.
 - Note: The final concentration of DMSO in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][8]

- Procedure:
 - Seed 5×10^3 cells per well in 100 µL of complete medium into a 96-well plate.[5]
 - Incubate for 24 hours to allow for cell attachment.

- Treat the cells with various concentrations of Oridonin alone, Cisplatin alone, or the combination of both for 24, 48, or 72 hours. Include untreated and solvent-only controls.
- After the incubation period, add 10 μ L of MTT solution (5 mg/mL in PBS) to each well.[\[7\]](#)[\[9\]](#)
- Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[\[5\]](#)[\[7\]](#)
- Carefully remove the medium.
- Add 150 μ L of DMSO to each well to dissolve the formazan crystals.[\[5\]](#)
- Gently shake the plate for 5-10 minutes.
- Measure the absorbance at 570 nm using a microplate reader.[\[5\]](#)
- Data Analysis:
 - Calculate the percentage of cell viability relative to the untreated control.
 - Determine the IC₅₀ values (the concentration of a drug that inhibits 50% of cell growth) for each drug using dose-response curves.

Combination Index (CI) Calculation

To determine the nature of the drug interaction, the Combination Index (CI) is calculated using the Chou-Talalay method.[\[4\]](#)

- Procedure:
 - Perform the MTT assay with a range of concentrations for each drug and their combination at a constant ratio (e.g., based on their IC₅₀ values).[\[4\]](#)[\[5\]](#)
 - Use software such as CalcuSyn or CompuSyn to automatically calculate CI values based on the dose-effect data.[\[4\]](#)[\[5\]](#)[\[10\]](#)[\[11\]](#)
- Interpretation:
 - $CI < 1$: Synergistic effect

- $CI = 1$: Additive effect
- $CI > 1$: Antagonistic effect

Apoptosis Assay by Annexin V/PI Staining

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.[12]

- Procedure:
 - Seed 1×10^5 cells per well in a 6-well plate and allow them to attach overnight.
 - Treat cells with Oridonin, Cisplatin, or the combination at predetermined concentrations (e.g., IC_{50} values) for 24 or 48 hours.
 - Harvest the cells (including floating cells in the supernatant) by trypsinization and wash twice with cold PBS.
 - Resuspend the cells in 1X Binding Buffer provided in an Annexin V-FITC Apoptosis Detection Kit.
 - Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide (PI) to the cell suspension.[13]
 - Incubate for 15-20 minutes in the dark at room temperature.[5][13]
 - Analyze the stained cells immediately using a flow cytometer.
- Interpretation of Results:
 - Annexin V- / PI-: Live cells
 - Annexin V+ / PI-: Early apoptotic cells
 - Annexin V+ / PI+: Late apoptotic/necrotic cells
 - Annexin V- / PI+: Necrotic cells

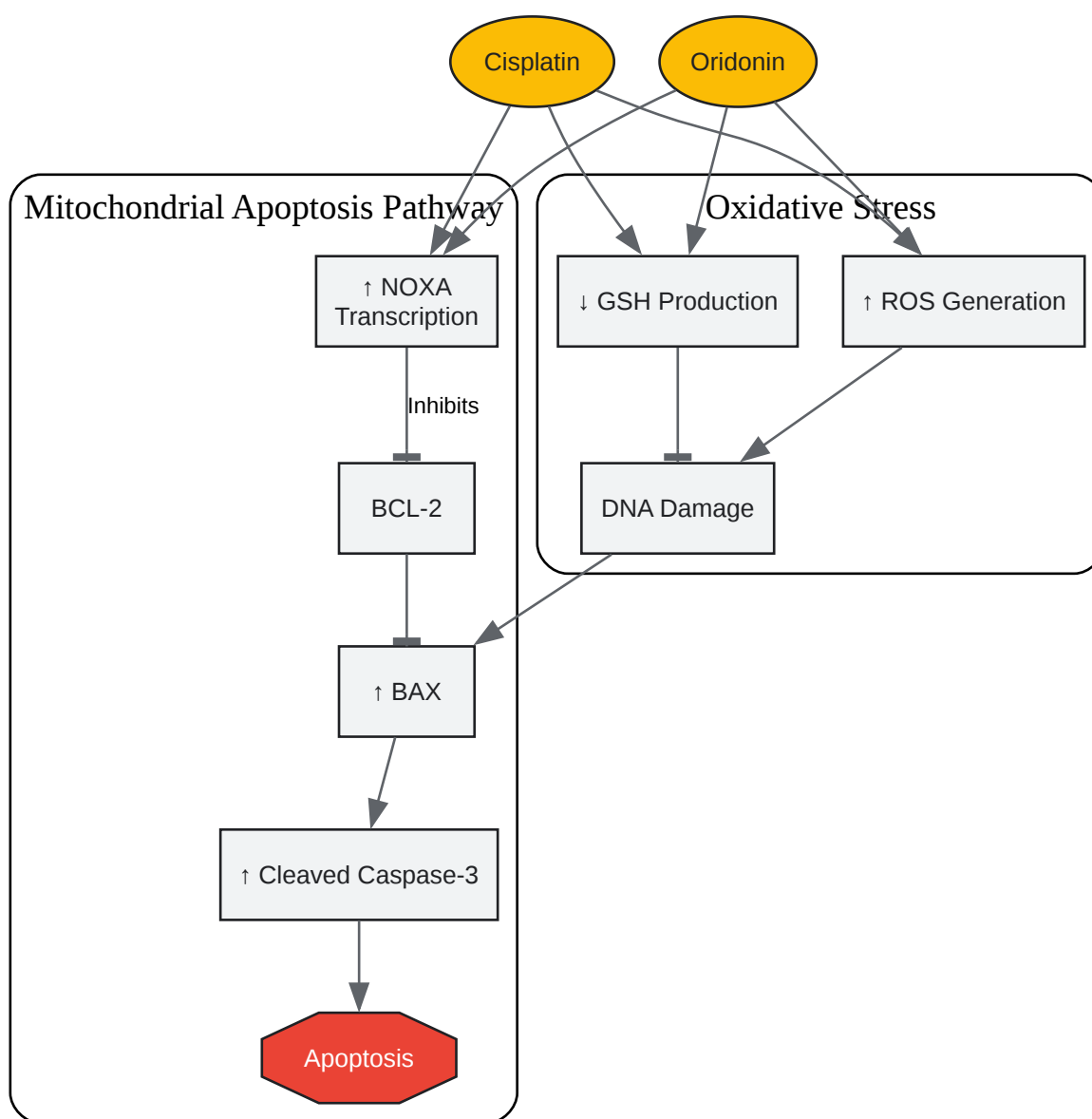
Intracellular Reactive Oxygen Species (ROS) Assay

This assay measures the level of intracellular ROS using the fluorescent probe 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA).[\[5\]](#)

- Procedure:
 - Seed and treat cells in a 6-well plate as described for the apoptosis assay.
 - After treatment, wash the cells with PBS.
 - Incubate the cells with 10 μ M DCFH-DA in serum-free medium for 20-30 minutes at 37°C in the dark.[\[5\]](#)[\[9\]](#)
 - Harvest the cells and wash them with PBS to remove excess probe.
 - Resuspend the cells in PBS and analyze the fluorescence intensity immediately by flow cytometry (typically using the FITC channel).
- Data Analysis:
 - Quantify the mean fluorescence intensity, which is proportional to the intracellular ROS levels.

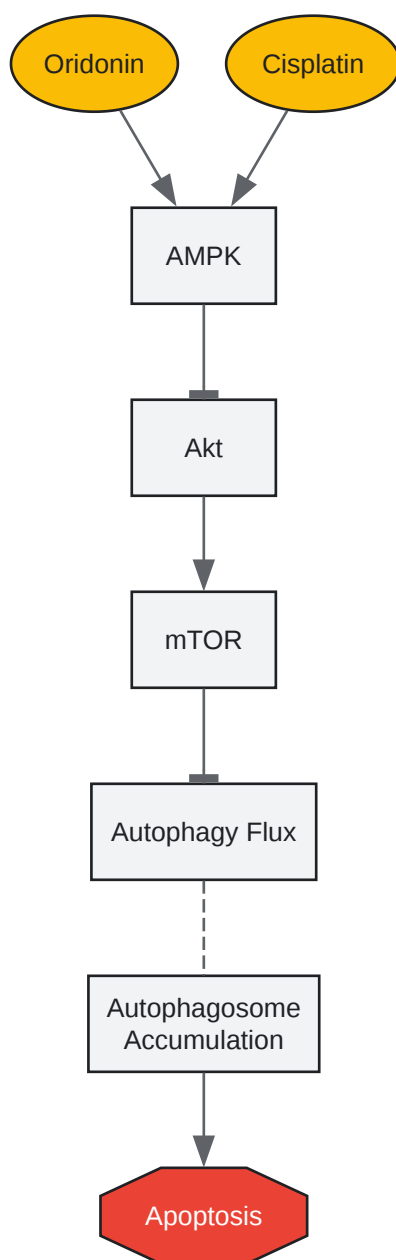
Signaling Pathway Visualizations

The synergistic effect of Oridonin and Cisplatin involves the modulation of several key signaling pathways.



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Caption: Oridonin and Cisplatin induce apoptosis via ROS and the NOXA/BCL-2 axis.[1][5]



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